molecular formula C9H10N4 B1428652 3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline CAS No. 1194973-37-9

3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline

Cat. No.: B1428652
CAS No.: 1194973-37-9
M. Wt: 174.2 g/mol
InChI Key: YUOAKQKXJCSFFI-UHFFFAOYSA-N
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Description

3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline: is an organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of both an aniline and a triazole moiety in the structure makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Aniline Group: The triazole intermediate is then subjected to further reactions to introduce the aniline group. This can involve nucleophilic substitution or other suitable organic transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins through hydrogen bonding, π-stacking, and other non-covalent interactions.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine

Uniqueness

  • Structural Features : The unique combination of the aniline and triazole moieties in 3-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline provides distinct chemical reactivity and biological activity.
  • Applications : While similar compounds may share some applications, the specific structure of this compound allows for unique interactions with biological targets and materials.

Properties

CAS No.

1194973-37-9

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

IUPAC Name

3-methyl-4-(triazol-2-yl)aniline

InChI

InChI=1S/C9H10N4/c1-7-6-8(10)2-3-9(7)13-11-4-5-12-13/h2-6H,10H2,1H3

InChI Key

YUOAKQKXJCSFFI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)N2N=CC=N2

Canonical SMILES

CC1=C(C=CC(=C1)N)N2N=CC=N2

Origin of Product

United States

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